4-amino-N-[4-(benzyloxy)phenyl]butanamide, also known by its DrugBank accession number DB07104, is an organic compound classified under gamma amino acids and derivatives. This compound features an amino group (-NH2) attached to the gamma carbon atom, which is characteristic of gamma amino acids. Its molecular formula is C17H20N2O2, with a molecular weight of 284.35 g/mol .
The synthesis of 4-amino-N-[4-(benzyloxy)phenyl]butanamide typically involves several key steps:
The molecular structure of 4-amino-N-[4-(benzyloxy)phenyl]butanamide can be described as follows:
The structural representation can be visualized using various chemical drawing software or databases that provide three-dimensional models.
4-amino-N-[4-(benzyloxy)phenyl]butanamide can participate in various chemical reactions:
The mechanism of action for 4-amino-N-[4-(benzyloxy)phenyl]butanamide primarily involves its interaction with specific molecular targets within biological systems. One notable target is leukotriene A-4 hydrolase, an enzyme implicated in inflammatory responses. By inhibiting this enzyme, the compound may exert potential anti-inflammatory effects.
The physical and chemical properties of 4-amino-N-[4-(benzyloxy)phenyl]butanamide include:
4-amino-N-[4-(benzyloxy)phenyl]butanamide has several significant applications in scientific research:
This compound's diverse applications underscore its importance in both academic research and potential therapeutic developments.
4-Amino-N-(4-(benzyloxy)phenyl)butanamide represents a structurally defined small molecule with systematic nomenclature reflecting its core chemical features. Its IUPAC name directly describes its molecular architecture: a butanamide chain (four-carbon aliphatic amide) linked via the nitrogen atom to a 4-(benzyloxy)phenyl ring system, with an amino group (-NH₂) positioned at the γ-carbon (C4) of the butanoyl backbone. The molecular formula is C₁₇H₂₀N₂O₂, corresponding to a molecular weight of 284.35 g/mol [1] [2].
Structurally, it belongs to several interconnected organic classes:
Key functional groups governing its reactivity and interactions include the primary amine (potential H-bond donor/acceptor, cationic at physiological pH), the amide (strong H-bond acceptor/donor), and the ether oxygen (weak H-bond acceptor). The molecule exhibits moderate lipophilicity (predicted logP ~2.3-2.4), influencing membrane permeability [1] [2]. Its flexibility arises from rotatable bonds in the butanamide linker and benzyloxy methylene unit.
Table 1: Core Structural Features of 4-Amino-N-(4-(benzyloxy)phenyl)butanamide
Feature | Description |
---|---|
IUPAC Name | 4-Amino-N-[4-(benzyloxy)phenyl]butanamide |
Molecular Formula | C₁₇H₂₀N₂O₂ |
Molecular Weight | 284.35 g/mol |
Chemical Class | Gamma amino acid derivative / Substituted anilide / Aryl alkyl ether |
Key Functional Groups | Primary amine (γ-position), Amide, Benzyl ether |
Canonical SMILES | NCCCC(=O)NC1=CC=C(OCC2=CC=CC=C2)C=C1 |
The emergence of 4-amino-N-(4-(benzyloxy)phenyl)butanamide stems from rational medicinal chemistry strategies focused on pharmacophore hybridization and scaffold optimization. Its design integrates two biologically relevant motifs: the 4-aminobutanamide chain, recognized in neurotransmitter analogs (e.g., GABA derivatives) and enzyme inhibitors, and the N-(benzyloxy)phenyl anilide system, prevalent in compounds targeting inflammation and enzyme modulation [3] [5] [7].
Historically, it was explored not as a standalone drug candidate, but as:
While not advancing to clinical trials itself, its value lies in enabling the discovery of derivatives with optimized bioactivity. For instance, incorporating its core structure into benzoxazole-based hybrids yielded potent cytokine inhibitors, demonstrating its role as a versatile template in anti-inflammatory drug discovery [3].
Table 2: Evolution of Related Compounds Incorporating Key Elements
Core Structure | Structural Modification | Primary Research Focus |
---|---|---|
4-Amino-N-(4-(benzyloxy)phenyl)butanamide | Parent scaffold | Enzyme inhibition (LTA4H), SAR |
N-(4-(Benzo[d]oxazol-2-ylamino)phenyl)-4-aminobutanamides | Benzoxazole ring fused to aniline nitrogen | IL-1β/IL-6 mRNA suppression [3] |
Tricyclic N-benzyl-4-hydroxy/aminobutanamides | Dibenzocycloheptadiene/fluorene moieties | GABA Transporter inhibition (mGAT1-4) [5] |
4-Amino-N-(4-(benzyloxy)phenyl)butanamide holds specific importance as a modulator of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme (UniProt ID: P09960). LTA4H catalyzes the final step in Leukotriene B4 (LTB4) biosynthesis—a potent pro-inflammatory lipid mediator involved in pathologies like asthma, arthritis, and atherosclerosis. Its annotated mechanism of action is inhibition of LTA4H's epoxide hydrolase activity [1] [7]. While detailed binding kinetics for the parent molecule remain underexplored in public sources, its identification in DrugBank underscores its role in validating LTA4H as a druggable target. Inhibition disrupts LTB4 production, offering a potential anti-inflammatory strategy distinct from cyclooxygenase (COX) inhibition.
More significantly, derivatives of this scaffold demonstrate broader bioactivity relevant to inflammation:
Table 3: Biological Activity of Select Derivatives in LPS-Induced Inflammation Models
Compound | Structural Features | IL-6 mRNA Expr. (%) (10 µM) | IL-1β mRNA Expr. (%) (10 µM) | Notable Activity | ||||
---|---|---|---|---|---|---|---|---|
4d | H | CH₃ | H | H | Boc (Intermediate) | 2.40 | 0.03 | Highest IL-1β suppression |
5c | CH₃ | H | H | H | H | 2.08 | 0.79 | Consistent dual suppression |
5d | H | CH₃ | H | H | H | 3.39 | 0.03 | Strong IL-1β suppression |
5f | H | C(CH₃)₃ | H | H | H | 3.26 | 2.83 | Significant in vivo cytokine reduction [3] |
5m | H | C(CH₃)₃ | H | OCH₃ | H | 4.07 | 0.49 | Active with methoxy substitution |
This scaffold’s significance lies in its dual role: a direct probe for LTA4H and a versatile precursor for anti-inflammatory agents targeting cytokine signaling—a cornerstone pathway in chronic inflammatory and autoimmune diseases [3] [7]. Future research may focus on elucidating its precise binding mode with LTA4H and optimizing bioavailability of lead analogs.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0